Cas no 887144-94-7 (1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one)

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one structure
887144-94-7 structure
1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
887144-94-7
C8H4F3IO2
316.015845298767
MFCD18800706
858250
24850981

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Properties

Names and Identifiers

    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
    • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
    • 1,2-BENZIODOXOLE,3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-
    • 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
    • Togni Reagent II
    • 1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one
    • Togni II
    • DHY074A7WG
    • C8H4F3IO2
    • Tongi Reagent II
    • 1,2-Benziodoxol-3(1H)-one, 1-(trifluoromethyl)-
    • Togni's reagents, carbonyl compound-
    • Togni's reagents carbonyl compound [MI]
    • Acid-CF3 Togni reagent
    • G00065-Watson-Int
    • KSC912K7L
    • Molecular Weight: 316.02
    • Molecular Formula: C8H4F3IO2
    • Togni Reagent II (contains 60% Diatomaceous earth)
    • 1-Trifluoromethyl-1,2-benzoiodoxol-3(1H)-one
    • 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (ACI)
    • Togni's reagent 2
    • Togni's reagent II
    • 1-(TRIFLUOROMETHYL)-1?(3),2-BENZIODAOXOL-3-ONE
    • 1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one (Togni's Reagent II)
    • SCHEMBL2360262
    • 1-(trifluoromethyl)-1
    • J-505166
    • 1-(trifluoromethyl)-1lambda3,2-benziodoxol-3-one
    • 1-TRIFLUOROMETHYL-1,2-BENZIODOXOL-3-(1H)-ONE (CONTAINS 40 WT% CELATOM FW-80 AS ADDITIVE)
    • 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one
    • 887144-94-7
    • 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 60 wt. %, contains 40 wt. % Celatom(R) FW-80 as additive
    • 10.14272/XHEOXSQMBWJOKP-UHFFFAOYSA-N.1
    • doi:10.14272/XHEOXSQMBWJOKP-UHFFFAOYSA-N.1
    • E3,2-benziodoxol-3-one
    • UNII-DHY074A7WG
    • DB-291536
    • 1-(trifluoromethyl)-1,2-benzoiodoxol-3-(1H)-one
    • CS-7028
    • AKOS015949461
    • T3014
    • SY029811
    • CS-17308
    • Q15632697
    • EN300-136055
    • MFCD18800706
    • SB39612
    • 1-(trifluoromethyl)-1??3,2-benziodoxol-3-one
    • Acid CF3-reagent (Togni Reagent II) 50% w/w mixture with diatomaceous earth
    • CS-W001669
    • 1-(trifluoromethyl)-1lambda3,2-benziodoxol-3(1h)-one
    • 1-(trifluoromethyl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one
    • BCP07144
    • +Expand
    • MFCD18800706
    • XHEOXSQMBWJOKP-UHFFFAOYSA-N
    • 1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H
    • O=C1C2C(=CC=CC=2)I(C(F)(F)F)O1

Computed Properties

  • 315.92081g/mol
  • 0
  • 3.6
  • 0
  • 5
  • 0
  • 315.92081g/mol
  • 315.92081g/mol
  • 26.3Ų
  • 14
  • 254
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 2.96780
  • 26.30000
  • No data available
  • 150-158 °C
  • No data available
  • No data available
  • No data available

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036QV-1g
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
887144-94-7 98%
1g
$9.00 2024-04-20
A2B Chem LLC
AB47911-1g
1-Trifluoromethyl-1,2-benziodoxol-3-(1h)-one
887144-94-7 98%
1g
$8.00 2024-04-19
Aaron
AR0036Z7-250mg
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
887144-94-7 97%
250mg
$3.00 2024-07-18
Alichem
A019064767-5g
1-TrifluoroMethyl-1,2-benziodoxol-3(1H)-one
887144-94-7 97%
5g
$170.68 2023-08-31
Ambeed
A705384-1g
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
887144-94-7 40%(contains58-62%Diatomaceousearth)
1g
$13.0 2023-05-18
Bestfluorodrug
YF4030001-10.0g
1-(trifluoromethyl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one
887144-94-7 97%
10.0g
¥756 2023-01-04
Cooke Chemical
A8213912-100MG
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
887144-94-7 97%
100mg
RMB 59.20 2023-09-07
TRC
T529005-250mg
Togni Reagent II
887144-94-7
250mg
$80.00 2023-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0146-25g
1-TrifluoroMethyl-1,2-benziodoxol-3(1H)-one
887144-94-7 95%
25g
$685 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93921-5G
1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
887144-94-7 97%
5g
¥ 231.00 2023-04-13

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  40 min, 75 °C; 75 °C → rt
1.2 2 h, rt; rt → 75 °C
Reference
3-Trifluoromethylated Coumarins and Carbostyrils by Radical Trifluoromethylation of ortho-Functionalized Cinnamic Esters
Chaabouni, Slim; Simonet, Florent; Francois, Alison; Abid, Souhir; Galaup, Chantal; et al, European Journal of Organic Chemistry, 2017, 2017(2), 271-277

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  2 h, 75 °C; 75 °C → rt
1.2 15 h, rt
1.3 Solvents: Acetonitrile ;  rt → 75 °C; -75 °C → -20 °C
Reference
Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration
Hojczyk, Katarzyna N.; Feng, Pengju; Zhan, Chengbo; Ngai, Ming-Yu, Angewandte Chemie, 2014, 53(52), 14559-14563

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic anhydride
1.2 Solvents: Acetonitrile
Reference
Electrophilic Trifluoromethylation of Alcohols and Remote Metal-Fluorine Interactions in Late-Transition-Metal Complexes
Stanek, Kyrill, 2009, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  2 h, 75 °C; 75 °C → rt
1.2 3.5 h, rt
Reference
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  reflux; reflux → -20 °C; 4 h, -20 °C
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
Reference
Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols
Stanek, Kyrill; Koller, Raffael; Togni, Antonio, Journal of Organic Chemistry, 2008, 73(19), 7678-7685

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  5 min, 75 °C; 75 °C → rt
1.2 Reagents: Potassium acetate ;  1.5 h, 75 °C; 75 °C → rt
1.3 4.5 h, rt
1.4 Solvents: Acetonitrile ;  rt → reflux
Reference
Electrochemical initiation of electron-catalyzed phenanthridine synthesis by trifluoromethylation of isonitriles
Luebbesmeyer, M.; Leifert, D.; Schaefer, H.; Studer, A., Chemical Communications (Cambridge, 2018, 54(18), 2240-2243

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile
Reference
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
Reference
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  reflux; 4 h, reflux → -20 °C
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
Reference
Metal-Free Photocatalytic Radical Trifluoromethylation Utilizing Methylene Blue and Visible Light Irradiation
Pitre, Spencer P.; McTiernan, Christopher D.; Ismaili, Hossein; Scaiano, Juan C., ACS Catalysis, 2014, 4(8), 2530-2535

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  21 h, 25 °C
Reference
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors
Fiederling, Nikolaus; Haller, Jan; Schramm, Heiko, Organic Process Research & Development, 2013, 17(3), 318-319

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Reference
Three-Component Synthesis of Quinolines based on Radical Cascade Visible-Light Photoredox Catalysis
Choi, Jun-Ho; Park, Cheol-Min, Advanced Synthesis & Catalysis, 2018, 360(18), 3553-3562

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  25 h, rt
Reference
Enantioselective Copper-Catalyzed Fukuyama Indole Synthesis from 2-Vinylphenyl Isocyanides
Drennhaus, Till ; Leifert, Dirk ; Lammert, Jessika; Drennhaus, Jan Philipp; Bergander, Klaus; et al, Journal of the American Chemical Society, 2023, 145(15), 8665-8676

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Reference
Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates
Parsons, Andrew T.; Senecal, Todd D.; Buchwald, Stephen L., Angewandte Chemie, 2012, 51(12), 2947-2950

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Reference
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins
Parsons, Andrew T.; Buchwald, Stephen L., Angewandte Chemie, 2011, 50(39), 9120-9123

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile
Reference
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  15 h, rt
Reference
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Reference
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination
Sun, Jiyun; Zhen, Xiaohua; Ge, Huaibin; Zhang, Guangtao; An, Xuechan; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1452-1458

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  4 h, -20 °C
1.2 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
Reference
Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes
Li, Songrong; Yang, Wenwen; Shi, Junjie; Dan, Tingting; Han, Yujie; et al, ACS Catalysis, 2023, 13(3), 2142-2148

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Raw materials

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Preparation Products

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Suppliers

J&K Scientific
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(CAS:887144-94-7)
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SHANG HAI CHENG HE YI YAO Technology Co., Ltd.
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(CAS:887144-94-7)
YU ZHANG JIANG
18601603956
18601603956@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:887144-94-7)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:887144-94-7)
TANG SI LEI
15026964105
2881489226@qq.com

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